molecular formula C17H12IN3O4 B7561952 [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7561952
M. Wt: 449.20 g/mol
InChI Key: PGYQBQNGKYUECV-UHFFFAOYSA-N
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Description

[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as IOEPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IOEPC belongs to the family of phthalazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit cytotoxicity against cancer cells, both in vitro and in vivo. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate induces cell cycle arrest and apoptosis in cancer cells, leading to their death. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse biological activities. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be easily synthesized using commercially available starting materials, and the yield can be improved by optimizing the reaction conditions. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate exhibits anti-tumor and anti-inflammatory activity, making it a promising candidate for further study. However, [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also has some limitations, such as its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the study of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to investigate the structure-activity relationship of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and its analogs, in order to identify more potent and selective compounds. Another direction is to explore the potential of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, the in vivo efficacy and safety of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate need to be further evaluated in animal models before clinical trials can be conducted. Overall, [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has the potential to become a valuable therapeutic agent for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction between 2-iodoaniline and diethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a base, such as potassium carbonate or sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. The yield of [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Several studies have shown that [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. [2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O4/c18-12-7-3-4-8-13(12)19-14(22)9-25-17(24)15-10-5-1-2-6-11(10)16(23)21-20-15/h1-8H,9H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYQBQNGKYUECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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